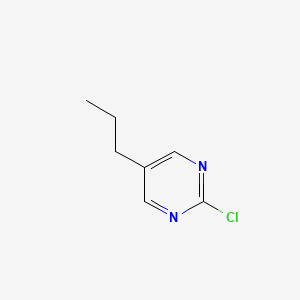

2-Chloro-5-propylpyrimidine

Description

Significance of Pyrimidine (B1678525) Heterocycles in Contemporary Chemical Research

Pyrimidine heterocycles are of immense interest in modern chemical research due to their prevalence in nature and their wide-ranging biological activities. rsc.orguniroma1.it As core components of nucleic acids (cytosine, thymine, and uracil), pyrimidines play a central role in the chemistry of life. uniroma1.itekb.eg This inherent biological relevance has inspired chemists to explore synthetic pyrimidine derivatives for a multitude of applications.

The pyrimidine ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological properties, including anticancer, antiviral, antibacterial, anti-inflammatory, and antihypertensive activities. uniroma1.itekb.eg The ability of the pyrimidine core to interact with various biological targets, such as enzymes and receptors, makes it a highly attractive framework for drug design and discovery. uniroma1.it Consequently, the synthesis and functionalization of pyrimidine derivatives remain an active and fruitful area of research. rsc.orgekb.eg

Strategic Positioning of 2-Chloro-5-propylpyrimidine as a Synthetic Intermediate

This compound is a key building block in organic synthesis, primarily due to the reactivity of the chlorine atom at the 2-position of the pyrimidine ring. This chlorine atom is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. This reactivity is the basis for its utility as a synthetic intermediate.

The presence of the propyl group at the 5-position also plays a crucial role. This alkyl substituent can influence the electronic properties of the pyrimidine ring and provide steric bulk, which can be important for modulating the biological activity of the final products. The strategic placement of these two functionalities makes this compound a valuable starting material for creating libraries of diverse compounds for screening in drug discovery programs and for the synthesis of targeted functional molecules.

Overview of Research Trajectories Involving this compound and Analogous Pyrimidines

Research involving this compound and its analogs has largely focused on their application in medicinal chemistry and, to a lesser extent, in materials science. A significant research trajectory involves its use in the synthesis of novel therapeutics targeting various receptors and enzymes. For instance, it has been employed as a key intermediate in the development of antagonists for serotonin (B10506) receptors, such as the 5-HT7 receptor, which are implicated in neurological disorders.

Another prominent area of investigation is the synthesis of potential anticancer agents. The pyrimidine scaffold is a common feature in many established and experimental cancer therapies, and this compound provides a convenient starting point for the development of new compounds with antiproliferative activity. uniroma1.itnih.gov Research in this area often involves the coupling of the 2-chloropyrimidine (B141910) core with various aromatic and heterocyclic moieties to explore structure-activity relationships. ekb.egnih.gov

Furthermore, the reactivity of the chloro-substituent has been exploited in the synthesis of materials with specific properties, such as liquid crystals. The ability to introduce different functional groups allows for the fine-tuning of the molecular shape and intermolecular interactions, which are critical for the formation of liquid crystalline phases.

Detailed Research Findings

The utility of this compound as a synthetic intermediate is demonstrated in various research studies. The following tables summarize some of the key reactions and the biological activities of the resulting compounds.

Table 1: Synthetic Applications of this compound in Coupling Reactions

| Reaction Type | Reactant | Catalyst/Reagents | Product | Yield | Reference |

| Suzuki Coupling | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)anisole | Pd(dppf)Cl₂ / K₂CO₃ | 2-(4-Methoxyphenyl)-5-propylpyrimidine | Not Reported | N/A |

| Sonogashira Coupling | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | 2-(Phenylethynyl)-5-propylpyrimidine | Not Reported | nrochemistry.comwikipedia.orgorganic-chemistry.org |

| Nucleophilic Substitution | N-Methylpiperazine | N/A | 2-(4-Methylpiperazin-1-yl)-5-propylpyrimidine | Not Reported | N/A |

| Nucleophilic Substitution | 4-(3-Furyl)lithium, then N-methylpiperazine | DDQ | 4-(3-Furyl)-2-(4-methylpiperazino)-5-propylpyrimidine | 44% | Current time information in Bangalore, IN. |

Table 2: Biological Activity of Derivatives Synthesized from Chloro-Pyrimidines

| Starting Material | Derivative Structure | Biological Target/Assay | Activity (IC₅₀/EC₅₀) | Reference |

| 2,6-Dichloropyrimidine derivative | N-benzyl-N-(3-chlorophenyl)-N'-(3-(diethylamino)propyl)pyrimidine-2,4,6-triamine (2a) | Human glioblastoma (U-87 MG) cell line | 5 µM (48h) | uniroma1.itnih.gov |

| 2,6-Dichloropyrimidine derivative | N-benzyl-N-(3-chlorophenyl)-N'-(3-(diethylamino)propyl)pyrimidine-2,4,6-triamine (2a) | Human triple-negative breast cancer (MDA-MB231) cell line | 8 µM (48h) | uniroma1.itnih.gov |

| 2,4-Dichloropyrimidine derivative | 5-(2-chloroethyl)-2,4-dichloropyrimidine | Human colon carcinoma (HCT116) cell line | 0.8 µM | mdpi.com |

| 2,4-dichloropyrido[3,2-d]pyrimidine | Fused 2,4-diaminopyrido[3,2-d]pyrimidines | rhDHFR enzyme inhibition | 0.2 - 1.0 µM | ekb.eg |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-propylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-2-3-6-4-9-7(8)10-5-6/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVPHBBSAPVBUGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CN=C(N=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370944 | |

| Record name | 2-Chloro-5-propylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219555-98-3 | |

| Record name | 2-Chloro-5-propylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-propylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 5 Propylpyrimidine

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyrimidines

Nucleophilic aromatic substitution is a fundamental reaction for functionalizing halogenated pyrimidines. This reaction typically proceeds via a two-step addition-elimination mechanism involving a high-energy intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov The aromaticity of the ring is temporarily broken during the formation of this intermediate and is restored upon the departure of the leaving group. stackexchange.com The rate of SNAr reactions is highly dependent on the stability of this intermediate, which is influenced by the nature of the substituents on the ring, the leaving group, and the attacking nucleophile. nih.govmasterorganicchemistry.com

The position of the chlorine atom on the pyrimidine (B1678525) ring significantly affects its reactivity towards nucleophiles. The C2, C4, and C6 positions of the pyrimidine ring are electron-deficient due to the electron-withdrawing effect of the two nitrogen atoms. Nucleophilic attack at the C2 and C4 positions is generally favored because the resulting negative charge in the Meisenheimer intermediate can be effectively delocalized onto the electronegative nitrogen atoms. wikipedia.orgstackexchange.com

In di-substituted pyrimidines, such as 2,4-dichloropyrimidine, nucleophilic substitution is typically selective for the C4 position. wuxiapptec.com However, this selectivity can be altered by other substituents on the ring. For symmetrically substituted compounds like 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, reactions can proceed efficiently under conventional conditions. mdpi.com The reactivity of chloropyrimidines is also higher compared to other chloro-substituted nitrogen heterocycles; for instance, 2-chloropyrimidine (B141910) is approximately 100 times more reactive than chloropyrazine in amination reactions. researchgate.net

The nature of the halogen itself also plays a crucial role. For the rate-determining step of nucleophile attack, the reactivity order is generally F > Cl > Br > I. The high electronegativity of fluorine activates the ring towards attack, even though the C-F bond is strong. masterorganicchemistry.comrsc.org

| Nucleophile Type | Observed Reactivity Order of 2-Halopyridines | Reference |

|---|---|---|

| Sulfur Nucleophiles (e.g., PhSNa) | I > Br > Cl > F | sci-hub.se |

| Oxygen Nucleophiles (e.g., PhCH₂OH) | F > Cl > Br > I | sci-hub.se |

Substituents on the pyrimidine ring have a profound impact on the rate and regioselectivity of SNAr reactions. Electron-withdrawing groups (EWGs), such as nitro (NO₂) or cyano (CN) groups, increase the reaction rate by stabilizing the negatively charged Meisenheimer intermediate. wikipedia.orgmasterorganicchemistry.com This stabilization is most effective when the EWG is located at a position that can delocalize the charge through resonance, such as the C5 position relative to a C2 or C6 leaving group. For example, the presence of a 5-nitro group significantly activates chloropyrimidines for amination. ccspublishing.org.cn

Conversely, electron-donating groups (EDGs), like the propyl group in 2-chloro-5-propylpyrimidine, generally decrease the rate of SNAr reactions by destabilizing the anionic intermediate. However, substituents can also exert control over regioselectivity. In 2,4-dichloropyrimidines, an electron-donating substituent at the C6 position can reverse the usual C4 selectivity, favoring attack at the C2 position. wuxiapptec.com Similarly, while an EWG at C5 typically directs substitution to C4 in 2,4-dichloropyrimidines, the use of tertiary amine nucleophiles can override this preference and lead to excellent C2 selectivity. nih.govresearchgate.net

Quantum mechanical analyses have shown that for 2-MeSO₂-4-chloropyrimidine, the regioselectivity of attack by alkoxides at the C2 position is directed by the formation of a hydrogen bond complex between the nucleophile and the acidic proton of the methylsulfonyl group, which lowers the transition state energy for C2 attack. wuxiapptec.comwuxiapptec.com

| Substrate | Substituent | Typical Site of Attack | Reference |

|---|---|---|---|

| 2,4-Dichloropyrimidine | None (H at C5, C6) | C4 | wuxiapptec.com |

| 2,4-Dichloropyrimidine | Electron-donating group at C6 | C2 | wuxiapptec.com |

| 2,4-Dichloropyrimidine | Electron-withdrawing group at C5 | C4 (with most amines) | nih.govresearchgate.net |

| 2,4-Dichloropyrimidine | Electron-withdrawing group at C5 | C2 (with tertiary amines) | nih.govresearchgate.net |

Reactions with Diverse Nucleophiles

This compound and related chloropyrimidines react with a wide array of nucleophiles, enabling the synthesis of diverse substituted pyrimidine derivatives.

The reaction of chloropyrimidines with amines is a common method for synthesizing aminopyrimidines, which are important scaffolds in medicinal chemistry. This compound has been utilized as a substrate in amination reactions, for example, in its coupling with (R)-4-morpholin-2-yl-phenyl-amine. google.comgoogle.com While traditional SNAr conditions are often effective, palladium-catalyzed C-N coupling reactions have also been developed as a powerful tool for the amination of chloropyrimidines, particularly for substrates like chloro-substituted 5-nitropyrimidines where selectivity can be an issue under standard SNAr conditions. ccspublishing.org.cn The reactivity in these reactions is influenced by both the electronic effects and steric hindrance of the amine nucleophile. ccspublishing.org.cn

Chloropyrimidines readily undergo substitution with oxygen-based nucleophiles like alkoxides and phenoxides, and sulfur-based nucleophiles such as thiolates. For instance, ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate reacts with sodium phenoxide and sodium thiophenoxide to yield the corresponding substitution products. rsc.org The reaction of 2-halopyridines, a related class of heterocycles, with sulfur and oxygen nucleophiles has been shown to be efficient under microwave irradiation. sci-hub.se In some cases, the reactivity of other groups on the pyrimidine ring can be observed; treatment of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with an excess of sodium methoxide (B1231860) results in the substitution of both the chloro and the methylthio groups to give a dimethoxy derivative. rsc.org Similarly, 2-halopyridinium ketene (B1206846) hemiaminals have been shown to be exceptionally reactive towards sulfur nucleophiles, enabling SNAr reactions at room temperature. chemrxiv.org

While this compound itself is not structured to undergo conjugate addition, pyrimidine derivatives bearing an appropriate activating group, such as a vinyl group, can participate in this type of reaction. For example, various N-, O-, and S-centered nucleophiles undergo selective conjugate addition across the vinyl group of 2-chloro-4-vinylpyrimidine. nih.gov This reaction provides a pathway to introduce a wide range of substituents onto the side chain. The initial conjugate addition product can then undergo a subsequent SNAr reaction at the C2-chloro position, allowing for the creation of di-substituted pyrimidine derivatives in a two-step, one-pot sequence. nih.gov This highlights the versatility of the pyrimidine core in accommodating different reaction manifolds to build molecular complexity.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For heterocyclic compounds like this compound, these reactions are instrumental in elaborating the core structure to access a diverse range of functionalized derivatives. The pyrimidine ring's π-electron deficient nature, a result of the two electronegative nitrogen atoms, facilitates certain steps in the catalytic cycle, particularly the oxidative addition of the catalyst to the carbon-chlorine bond. researchgate.net

Palladium catalysis is the most extensively used method for the functionalization of halo-pyrimidines. sigmaaldrich.com The reactivity of the C-Cl bond at the 2-position of the pyrimidine is enhanced by the adjacent nitrogen atoms, making it a suitable site for cross-coupling. researchgate.net These reactions typically proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgmdpi.com

Oxidative Addition: A low-valent palladium(0) complex inserts into the C-Cl bond of the pyrimidine, forming a palladium(II) intermediate.

Transmetalation: A main-group organometallic coupling partner (e.g., an organoboron or organotin compound) transfers its organic group to the palladium(II) center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle. libretexts.orglibretexts.org

Various palladium-catalyzed reactions are applicable to 2-chloropyrimidines, including the Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. mdpi.commdpi.com For instance, in Suzuki-Miyaura couplings, catalysts like Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often used in combination with phosphine (B1218219) ligands and a base such as potassium carbonate or potassium phosphate. mdpi.com The electronic properties of the coupling partners can significantly influence the reaction outcome; electron-rich boronic acids often provide better yields compared to electron-deficient ones. mdpi.com

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Chloropyrimidines

Data compiled from multiple sources. mdpi.comsemanticscholar.orgccspublishing.org.cn

While palladium remains the most common catalyst, other transition metals have been successfully employed for the functionalization of chloropyrimidines, offering alternative reactivity and sometimes lower costs.

Cobalt Catalysis: Cobalt-catalyzed cross-coupling reactions have emerged as a practical alternative for creating C-C bonds. A notable method involves the coupling of 2-chloropyrimidines with aryl halides. This procedure utilizes a single cobalt halide as the catalyst for both the in-situ formation of an aromatic organozinc reagent and its subsequent coupling with the chloropyrimidine. nih.gov This approach provides satisfactory to high yields of 2-aryldiazines under mild conditions. nih.gov

Copper Catalysis: Copper-catalyzed reactions are particularly useful for C-N and C-O bond formations. For example, the coupling of 2-chloropyrimidine with imidazole (B134444) and benzimidazole (B57391) under copper catalysis has been shown to produce high yields. researchgate.net

Table 2: Alternative Transition Metal-Catalyzed Reactions on Chloropyrimidines

Data compiled from multiple sources. nih.govresearchgate.net

Electrophilic Substitution Patterns in Pyrimidine Systems

The pyrimidine ring is classified as a π-deficient heterocycle due to the presence of two electron-withdrawing nitrogen atoms. researchgate.net This electronic characteristic significantly deactivates the ring towards electrophilic aromatic substitution (EAS), making such reactions more difficult compared to benzene (B151609) or even pyridine (B92270). wikipedia.orgresearchgate.net

In the case of this compound, the C-5 position is already occupied by a propyl group. The remaining unsubstituted positions are C-4 and C-6. The substituents present—a chloro group at C-2 and a propyl group at C-5—have opposing electronic effects that influence the regioselectivity of any potential electrophilic attack.

2-Chloro group: The chlorine atom is deactivating due to its inductive electron-withdrawing effect, but it is also an ortho-, para-director due to resonance electron donation.

5-Propyl group: The propyl group is a weakly activating, ortho-, para-directing alkyl group.

Reduction Methodologies for Chloropyrimidines

The reductive dehalogenation of chloropyrimidines is a key transformation for synthesizing pyrimidine derivatives where the chlorine atom is replaced by a hydrogen atom. This process is often a crucial step in the synthesis of the parent pyrimidine scaffold from more readily available hydroxylated precursors, which are first converted to their chloro derivatives. oregonstate.edu

One of the most common and effective methods for this transformation is catalytic hydrogenation . This process typically involves reacting the chloropyrimidine with hydrogen gas in the presence of a metal catalyst, most commonly palladium supported on carbon (Pd/C). oregonstate.edu The reaction is usually performed in a solvent and in the presence of a base to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. google.com

The choice of base is critical to prevent the reaction medium from becoming acidic, which can affect the catalyst's activity and lead to side reactions. Bases such as magnesium oxide (MgO) or aqueous sodium hydroxide (B78521) have been successfully employed. oregonstate.edu The process can be carried out in an autoclave under hydrogen pressure, with the reaction progress monitored by hydrogen consumption. google.com

Table 3: Conditions for Catalytic Hydrogenation of Dichloropyrimidines

| Substrate | Catalyst | Base | Solvent System | Outcome |

| 2,4-dichloropyrimidine | Palladium catalyst | Magnesium oxide | Aqueous ethanol | Hydrogen uptake was 200% of required, indicating side reactions. |

| 2,4-dichloropyrimidine | Palladium catalyst | Aqueous sodium hydroxide | Ether | Successful dehalogenation. |

Data from a study on the reduction of dichloropyrimidines. oregonstate.edu

Besides catalytic hydrogenation, other reduction methods can be employed. The use of finely divided metallic zinc in an aqueous alkaline medium has also been reported for the reduction of chloropyrimidines. oregonstate.edu These methods provide pathways to unsubstituted or specifically substituted pyrimidines, which are valuable building blocks in medicinal and materials chemistry.

Applications of 2 Chloro 5 Propylpyrimidine in Advanced Chemical Research

Role as a Privileged Scaffold in Medicinal Chemistry Research

In medicinal chemistry, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thus serving as a foundation for the development of diverse therapeutic agents. The pyrimidine (B1678525) ring system, a core component of nucleobases, is a well-established privileged scaffold. The 2-chloro-5-substituted pyrimidine framework, including 2-Chloro-5-propylpyrimidine, is particularly significant due to the reactivity of the chlorine atom, which facilitates nucleophilic substitution reactions. This allows for the systematic introduction of various functional groups to explore structure-activity relationships (SAR) and optimize compounds for desired biological activities.

The synthesis of novel bioactive molecules frequently employs this compound as a starting material. The chlorine atom at the 2-position is an excellent leaving group, enabling facile reactions with a range of nucleophiles such as amines, alcohols, and thiols. This reactivity is central to creating libraries of pyrimidine derivatives for biological screening.

For instance, research into related 2-chloropyrimidine (B141910) structures has shown that they can be used to synthesize complex heterocyclic systems. One synthetic route involves reacting 2-chloropyrimidine derivatives with amines to form 2-aminopyrimidine (B69317) structures, a common motif in pharmacologically active compounds. sigmaaldrich.com Similarly, the reaction of 6-amino-4-aryl-2-chloropyrimidine-5-carbonitrile with methylamine (B109427) has been used to produce 4-amino-6-aryl-2-(methylamino)-pyrimidine-5-carbonitrile derivatives. nih.gov These synthetic strategies are directly applicable to this compound for generating new chemical entities with potential therapeutic value.

The pyrimidine scaffold is a cornerstone in the development of anticancer agents, largely because of its structural role in DNA and RNA. Many anticancer drugs are pyrimidine analogs that interfere with nucleic acid synthesis. The 2-chloropyrimidine moiety is a key intermediate in the synthesis of targeted cancer therapies, including kinase inhibitors.

Derivatives of thiazolo[4,5-d]pyrimidines, which can be synthesized from chloropyrimidine precursors, have shown potential as anticancer drugs. mdpi.com For example, studies on 7-chloro-3-phenyl-5-(trifluoromethyl) frontiersin.orgchemimpex.comthiazolo[4,5-d]pyrimidine-2(3H)-thione demonstrated significant antiproliferative activity. mdpi.com The synthesis of various pyrimidine derivatives has yielded compounds with notable anticancer activities against cell lines such as PC3 (prostate cancer), K562 (leukemia), Hela (cervical cancer), and A549 (lung cancer). frontiersin.org Furthermore, new series of pyrido[2,3-d]pyrimidine (B1209978) derivatives have been synthesized and shown to exhibit remarkable cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cells by acting as PIM-1 kinase inhibitors. rsc.org These examples highlight the utility of the 2-chloropyrimidine scaffold as a starting point for generating potent anticancer molecules.

Table 1: Examples of Bioactive Pyrimidine Derivatives in Anticancer Research

| Derivative Class | Target/Activity | Cancer Cell Lines | Source |

| Trifluoromethyl pyrimidines | Anticancer activity | PC3, K562, Hela, A549 | frontiersin.org |

| Pyrido[2,3-d]pyrimidines | PIM-1 Kinase Inhibition | MCF-7, HepG2 | rsc.org |

| Thiazolo[4,5-d]pyrimidines | Antiproliferative activity | A375, C32, DU145, MCF-7 | mdpi.com |

| Quinazoline-based pyrimidodiazepines | Antiproliferative, Cytotoxic | K-562, HCT-116, MCF7 | nih.govrsc.org |

Pyrimidine derivatives have long been investigated for their potential to combat infectious diseases. The structural similarity to nucleosides allows them to be developed as inhibitors of viral replication or essential bacterial enzymes. The 2-chloropyrimidine structure is a versatile starting point for creating compounds with these properties.

Research has demonstrated that new pyrimidine and pyrimidopyrimidine derivatives possess significant antimicrobial properties. nih.gov For example, novel pyrimidine-piperazine hybrids have been synthesized from 2-Chloro-5-fluoropyrimidine and evaluated for their potential as antimicrobial agents. The development of materials incorporating pyridinium-type compounds has also shown dual-action potential, exhibiting both antibacterial and antiviral efficacy. nih.gov The synthesis of compounds featuring both pyridine (B92270) and other heterocyclic motifs has been shown to enhance therapeutic properties, leading to a wider range of antimicrobial and antiviral activity. mdpi.com

Utility in Agrochemical Research and Development

In the field of agrochemicals, 2-chloropyrimidine derivatives are important intermediates for the synthesis of herbicides, fungicides, and insecticides. The ability to easily modify the pyrimidine ring allows for the fine-tuning of a compound's activity against specific pests or weeds while minimizing environmental impact.

A related compound, 2-Chloro-5-chloromethylpyridine, is a key intermediate in the production of neonicotinoid insecticides, such as imidacloprid (B1192907) and acetamiprid. chemicalbook.comgoogle.com This underscores the importance of the chloro-substituted heterocyclic scaffold in developing effective crop protection solutions. Similarly, pyrimidine derivatives containing a trifluoromethyl group have been synthesized and evaluated for their antifungal and insecticidal properties, showing good activity against various fungal pathogens and moderate insecticidal effects. frontiersin.org 2-Chloro-pyrimidine-5-carboxylic acid also serves as a crucial building block in the formulation of herbicides and fungicides. chemimpex.com

Contributions to Materials Science and Specialty Chemicals

The applications of pyrimidine derivatives extend beyond the life sciences into materials science. The unique electronic properties of the nitrogen-containing heterocyclic ring make it a candidate for inclusion in advanced materials.

For example, 2-Chloro-5-fluoropyrimidine, a structurally similar compound, is used to synthesize ligands for iridium complexes. These complexes are employed in the fabrication of Organic Light-Emitting Diodes (OLEDs) and have been shown to achieve high external quantum efficiencies, making them valuable for display and lighting technologies. ossila.com The π-electron deficient nature of the pyrimidine ring facilitates the development of materials with specific electronic and optical properties. ossila.com

Precursor for Complex Organic Molecules

Beyond its direct use in creating bioactive compounds, this compound is a valuable precursor for more intricate molecular architectures in organic synthesis. Its defined stereochemistry and predictable reactivity make it a reliable building block for multi-step synthetic pathways. The compound provides a stable core onto which additional complexity can be built, enabling the construction of novel organic molecules that would be difficult to assemble otherwise. For instance, related compounds like 2-chloro-5-methylthiopyrimidine are used as starting materials for synthesizing complex molecules investigated as TRPV4 antagonists for pain treatment and as glycosidase inhibitors. google.com

Advanced Spectroscopic Analysis of Pyrimidine Derivatives

Vibrational Spectroscopy (FT-IR, FT-Raman) for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides profound insights into the molecular structure of 2-Chloro-5-propylpyrimidine by probing its fundamental vibrational modes. Experimental FT-IR and FT-Raman spectra of this compound have been recorded, allowing for a detailed analysis of its structural features. nih.gov The interpretation of these spectra is facilitated by comparison with the known vibrational frequencies of pyrimidine (B1678525) and its substituted derivatives. acs.orgnih.govnih.gov

The vibrational modes of this compound can be broadly categorized into those associated with the pyrimidine ring, the propyl substituent, and the carbon-chlorine bond.

Pyrimidine Ring Vibrations: The pyrimidine ring exhibits characteristic stretching and bending vibrations. The C-H stretching vibrations of the aromatic ring are typically observed in the 3100-3000 cm⁻¹ region. The C=N and C=C stretching vibrations within the ring give rise to a series of bands in the 1600-1400 cm⁻¹ range. Ring breathing modes, which involve the concerted expansion and contraction of the entire ring, are also characteristic and appear in the fingerprint region.

Propyl Group Vibrations: The propyl substituent gives rise to characteristic aliphatic C-H stretching vibrations just below 3000 cm⁻¹ (symmetric and asymmetric). CH₂ and CH₃ deformation (scissoring, wagging, twisting, and rocking) modes are expected in the 1470-1370 cm⁻¹ region.

C-Cl Vibrations: The C-Cl stretching vibration is a key indicator of the chloro-substitution. For 2-chloropyrimidine (B141910) derivatives, this mode is typically observed in the 800-600 cm⁻¹ region. Its exact position can be influenced by the electronic effects of other substituents on the ring.

An illustrative breakdown of the expected vibrational frequencies for this compound is presented in the data table below, based on the analysis of related molecules.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretching | 3100 - 3000 | FT-IR, FT-Raman |

| Aliphatic C-H Stretching (CH₃, CH₂) | 2980 - 2850 | FT-IR, FT-Raman |

| C=N, C=C Ring Stretching | 1600 - 1400 | FT-IR, FT-Raman |

| CH₂ Scissoring | ~1465 | FT-IR |

| CH₃ Asymmetric Deformation | ~1450 | FT-IR |

| CH₃ Symmetric Deformation | ~1380 | FT-IR |

| Ring Breathing/Deformation | 1300 - 1000 | FT-Raman |

| C-Cl Stretching | 800 - 600 | FT-IR, FT-Raman |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Linkage Analysis

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the pyrimidine ring and the aliphatic protons of the propyl group. The two protons on the pyrimidine ring (at positions 4 and 6) are in different chemical environments and are expected to appear as singlets due to the absence of adjacent protons. The propyl group will exhibit a triplet for the terminal methyl (CH₃) protons, a sextet (or multiplet) for the methylene (CH₂) protons adjacent to the methyl group, and a triplet for the methylene (CH₂) protons attached to the pyrimidine ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon skeleton. Distinct signals are expected for each of the seven carbon atoms in this compound. The carbon atom attached to the chlorine (C2) will be significantly deshielded. The carbons of the pyrimidine ring will resonate in the aromatic region, with their chemical shifts influenced by the nitrogen atoms and the substituents. The three carbons of the propyl group will appear in the aliphatic region of the spectrum.

The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized in the tables below.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4, H-6 | 8.5 - 8.8 | s | - |

| -CH₂- (attached to ring) | 2.5 - 2.8 | t | ~7.5 |

| -CH₂- | 1.6 - 1.9 | sextet | ~7.5 |

| -CH₃ | 0.9 - 1.1 | t | ~7.5 |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 160 - 165 |

| C-4, C-6 | 155 - 160 |

| C-5 | 130 - 135 |

| -CH₂- (attached to ring) | 30 - 35 |

| -CH₂- | 20 - 25 |

| -CH₃ | 10 - 15 |

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from its fragmentation pattern. For this compound, electron ionization (EI) mass spectrometry would be expected to yield a molecular ion peak and several characteristic fragment ions.

The molecular weight of this compound is 156.61 g/mol . nih.gov Due to the presence of chlorine, the molecular ion region will exhibit a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. chemguide.co.uk Therefore, the mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecule containing ³⁵Cl and an M+2 peak, approximately one-third the intensity of the M⁺ peak, corresponding to the molecule containing ³⁷Cl.

The fragmentation of this compound under EI conditions is expected to proceed through several pathways, primarily involving the loss of the propyl side chain and fragmentation of the pyrimidine ring. The loss of a propyl radical (•C₃H₇) or smaller alkyl fragments from the side chain is a likely initial fragmentation step. Subsequent fragmentation may involve the loss of a chlorine radical (•Cl) or the cleavage of the pyrimidine ring.

A table of expected major fragments and their corresponding mass-to-charge ratios (m/z) is provided below.

Expected Mass Spectrometry Fragmentation for this compound

| m/z | Ion Structure/Fragment Lost |

|---|---|

| 156/158 | [M]⁺ (Molecular ion) |

| 127/129 | [M - C₂H₅]⁺ |

| 113/115 | [M - C₃H₇]⁺ |

| 78 | [C₄H₃N₂]⁺ (Pyrimidine ring fragment) |

Computational Chemistry and Theoretical Studies of Pyrimidine Systems

Quantum Chemical Investigations (DFT, HF)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are powerful tools for investigating the structural and electronic properties of molecules. nih.gov These methods are used to optimize the molecular geometry and calculate vibrational frequencies, infrared intensities, and Raman scattering activities. nih.govresearchgate.net For substituted pyrimidines, methods like DFT with the B3LYP exchange-correlation functional are commonly employed to predict molecular characteristics and stability. figshare.comresearchgate.net

HOMO-LUMO Energy Analysis for Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental quantum chemical descriptors. mdpi.com The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. mdpi.com The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. mdpi.comnih.gov A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net This analysis indicates that charge transfer can occur within the molecule. nih.govresearchgate.net

From the HOMO and LUMO energies, other global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). mdpi.com These parameters provide a quantitative measure of the molecule's stability and reactivity. mdpi.com

Disclaimer: The following table presents data for the analogous compound 2-chloro-5-methylpyrimidine , calculated using DFT (B3LYP/6-311++G(d,p)), as specific experimental or computational results for 2-Chloro-5-propylpyrimidine are not available in the cited literature. This data is illustrative of the typical values for similar pyrimidine (B1678525) derivatives.

| Parameter | Symbol | Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -7.58 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.99 |

| HOMO-LUMO Energy Gap | Egap | 6.59 |

Natural Bond Orbital (NBO) Analysis for Molecular Stability and Interactions

Natural Bond Orbital (NBO) analysis provides detailed insight into the intramolecular interactions, charge delocalization, and hyperconjugative effects that contribute to molecular stability. figshare.comresearchgate.net This method examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies the stabilization energy (E(2)) associated with these interactions. Higher E(2) values indicate stronger interactions and greater stabilization of the molecule. For pyrimidine derivatives, NBO analysis can reveal the stability arising from interactions like π → π* transitions within the aromatic ring and lone pair (n) → π* interactions involving the nitrogen heteroatoms. figshare.comresearchgate.net

Disclaimer: The table below shows significant NBO interactions and their stabilization energies for the related compound 2-chloro-5-methylpyrimidine . This information is provided to illustrate the types of interactions that contribute to the stability of such molecules, as specific data for this compound is not available.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| π(N1-C6) | π(C2-N3) | 21.55 |

| π(C4-C5) | π(C2-N3) | 18.79 |

| LP(1) N1 | σ(C2-N3) | 28.31 |

| LP(1) N3 | σ(C2-N1) | 29.14 |

Fukui Functions for Chemical Reactivity Site Prediction

Fukui functions are used within the framework of DFT to identify the most reactive sites within a molecule. researchgate.net These functions quantify the change in electron density at a specific atomic site when the total number of electrons in the molecule changes. researchgate.net By calculating Fukui functions for nucleophilic attack (f+), electrophilic attack (f-), and radical attack (f0), one can predict which atoms are most susceptible to each type of reaction. researchgate.net A higher Fukui function value for a particular atom indicates a greater propensity for that site to participate in the corresponding reaction. This tool is invaluable for understanding the regioselectivity of chemical reactions involving substituted pyrimidines. researchgate.netaimspress.com

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein's binding site. nih.gov This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov For pyrimidine derivatives, docking simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in the active site of a biological target. researchgate.netmdpi.com The docking score, typically expressed in kcal/mol, provides an estimate of the binding free energy, with lower scores indicating stronger binding affinity. mdpi.com

Studies on various pyrimidine scaffolds show their potential to bind to different biological targets. The specific interactions and binding energy depend on the substituents on the pyrimidine ring and the topology of the protein's active site. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies on Pyrimidine Scaffolds

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models use molecular descriptors—physicochemical, electronic, or steric parameters—to predict the activity of new, unsynthesized compounds. nih.govnih.gov For pyrimidine scaffolds, QSAR models can identify the key structural features that govern their activity against a particular biological target. For instance, a QSAR model might reveal that factors like hydrophobicity, specific steric properties, and certain electronic descriptors are critical for the desired biological effect. nih.gov Such models are instrumental in optimizing lead compounds in drug development by guiding the synthesis of more potent and selective analogs. nih.gov

Thermodynamic Property Calculations

Computational methods, particularly DFT, can be used to calculate the thermodynamic properties of molecules, such as standard heat of formation (ΔHf°), entropy (S°), and heat capacity (Cv°). researchgate.netmdpi.com These calculations are often performed as a function of temperature, providing insights into the stability and behavior of the compound under different thermal conditions. researchgate.net The calculated thermodynamic functions are valuable for understanding chemical equilibria and reaction kinetics. For substituted pyrimidines, these theoretical calculations provide fundamental data that complements experimental thermochemical studies. figshare.comresearchgate.net

Disclaimer: The following table contains theoretically calculated thermodynamic data for 2-chloro-5-nitropyridine at 298.15 K, a structurally related heterocyclic compound. It is presented to exemplify the typical thermodynamic parameters obtained through computational analysis, as specific data for this compound was not found in the searched literature.

| Property | Value |

|---|---|

| Heat Capacity (Cv°) | 31.15 cal/mol·K |

| Entropy (S°) | 85.03 cal/mol·K |

| Zero-point vibrational energy | 55.32 kcal/mol |

Future Research Directions and Translational Perspectives for this compound

The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, valued for its versatile physicochemical properties and its presence in a myriad of biologically active compounds. gsconlinepress.com Within this broad class, this compound represents a key intermediate, offering a reactive chlorine atom for further functionalization and a propyl group that can influence lipophilicity and binding interactions. This article explores the future research directions and translational perspectives for this compound and its analogues, focusing on emerging synthetic strategies, advanced applications in drug discovery, the integration of computational tools, the exploration of new biological targets, and the development of sustainable production methods.

Q & A

Basic Questions

Q. What are the established synthetic routes for 2-Chloro-5-propylpyrimidine, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves nucleophilic substitution or halogenation. For example, chlorination of 5-propylpyrimidine derivatives using agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. Reaction temperature (e.g., 0–60°C) and solvent polarity (e.g., dichloromethane or toluene) critically affect regioselectivity and yield. Purification via column chromatography or recrystallization is recommended .

- Key Considerations : Monitor reaction progress with TLC or GC-MS. Optimize stoichiometry to minimize by-products like di- or tri-chlorinated derivatives.

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodology : Use a combination of:

- NMR (¹H/¹³C) to confirm substitution patterns and propyl chain conformation.

- High-resolution mass spectrometry (HRMS) for molecular ion validation.

- FT-IR to identify C-Cl stretching (~550–650 cm⁻¹) and pyrimidine ring vibrations.

- HPLC with UV detection (λ ~260–280 nm) for purity assessment.

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound derivatives in medicinal chemistry?

- Experimental Design :

Derivatization : Synthesize analogs with modified substituents (e.g., varying alkyl chain lengths or halogen positions).

Bioassays : Evaluate biological activity (e.g., enzyme inhibition, antimicrobial efficacy) using standardized protocols like β-glucuronidase inhibition assays or MIC determinations.

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict target binding modes. Validate with MD simulations for stability analysis.

- Data Interpretation : Correlate substituent electronic effects (Hammett σ values) with bioactivity trends. Use statistical tools like PCA to identify critical structural determinants .

Q. What strategies resolve contradictions in bioactivity or spectral data across studies involving this compound?

- Methodology :

- Reproducibility Checks : Replicate experiments under identical conditions (solvent, temperature, assay protocols).

- Meta-Analysis : Compare datasets using standardized metrics (e.g., IC₅₀ normalization) and assess confounding variables (e.g., impurity profiles, solvent effects).

- Advanced Characterization : Employ 2D NMR (e.g., COSY, HSQC) to resolve stereochemical ambiguities or X-ray crystallography for definitive structural confirmation .

Q. How to design stability studies for this compound under varying storage and reaction conditions?

- Protocol :

Stress Testing : Expose the compound to accelerated degradation conditions (e.g., 40°C/75% RH, acidic/basic hydrolysis, oxidative stress).

Analytical Monitoring : Track decomposition via HPLC-MS and identify degradation products.

Kinetic Analysis : Calculate degradation rate constants (k) and activation energy (Eₐ) using Arrhenius plots.

- Outcome : Develop storage guidelines (e.g., inert atmosphere, −20°C) and recommend stabilizers (e.g., antioxidants) if needed .

Methodological Best Practices

- Data Documentation : Maintain detailed logs of synthetic conditions (e.g., molar ratios, reflux times) and analytical parameters (e.g., NMR shim settings, HPLC gradients) to ensure reproducibility .

- Ethical Compliance : Adhere to safety protocols (e.g., fume hood use, PPE) as outlined in SDS documents for pyrimidine derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.